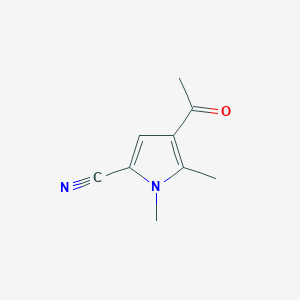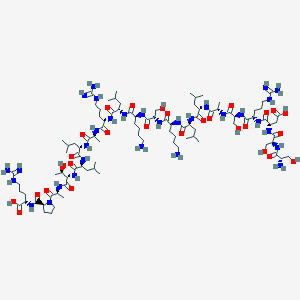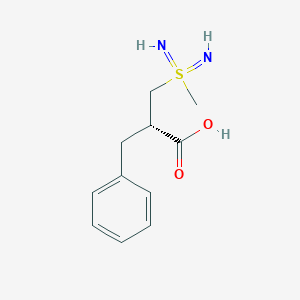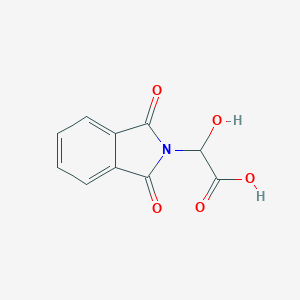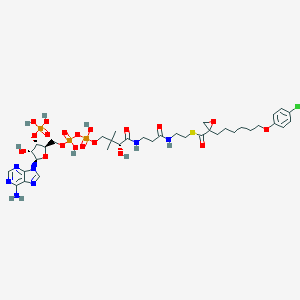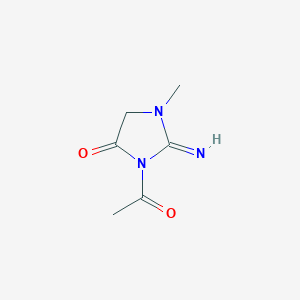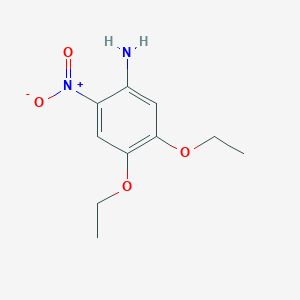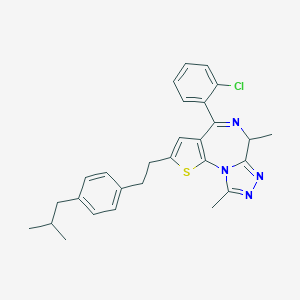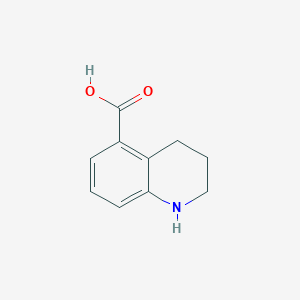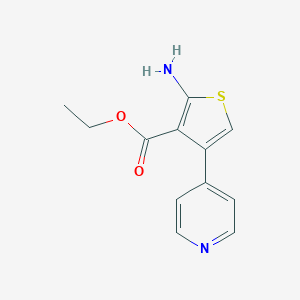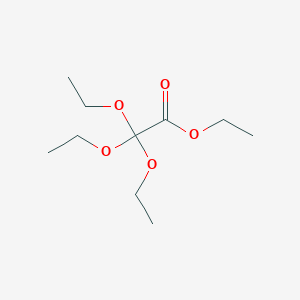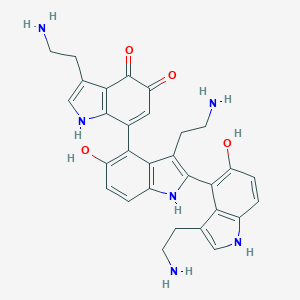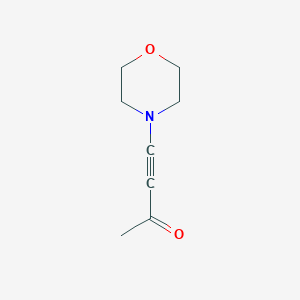
1-Morpholino-1-butyne-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholino-1-butyne-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as MBO, it is a versatile building block that can be used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of MBO is not well understood. However, it is believed that MBO acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of biomolecules.
Efectos Bioquímicos Y Fisiológicos
MBO has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, which play a critical role in various biological processes. MBO has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, MBO has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBO in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in scientific research. Additionally, MBO is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using MBO in laboratory experiments is its reactivity. MBO can react with a range of nucleophiles, making it challenging to control the reaction and obtain the desired product.
Direcciones Futuras
There are several potential future directions for the study of MBO. One area of research is the development of new chemical reactions and catalysis using MBO. Additionally, MBO could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action of MBO and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-Morpholino-1-butyne-3-one is a versatile building block that has gained significant attention in scientific research. Its unique properties and potential applications make it a valuable tool in various fields of science. Further research is needed to fully understand the mechanism of action of MBO and its potential applications.
Métodos De Síntesis
1-Morpholino-1-butyne-3-one can be synthesized through a multi-step process that involves the reaction of morpholine and ethyl propiolate in the presence of a base. The resulting product is then treated with an oxidizing agent to form the final product, MBO. The synthesis of MBO is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
MBO has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. MBO has also been used in the development of new chemical reactions and catalysis. The unique properties of MBO make it a valuable tool in scientific research.
Propiedades
Número CAS |
114479-14-0 |
|---|---|
Nombre del producto |
1-Morpholino-1-butyne-3-one |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-morpholin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |
Clave InChI |
FVEXYNGPRZQHKP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CN1CCOCC1 |
SMILES canónico |
CC(=O)C#CN1CCOCC1 |
Sinónimos |
3-Butyn-2-one, 4-(4-morpholinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



